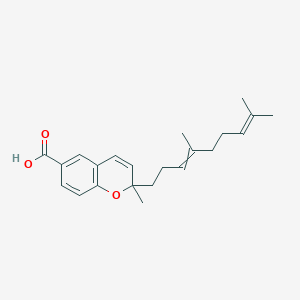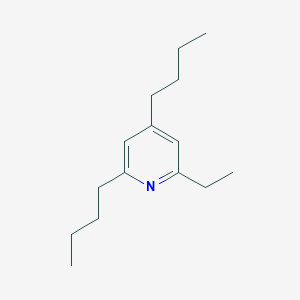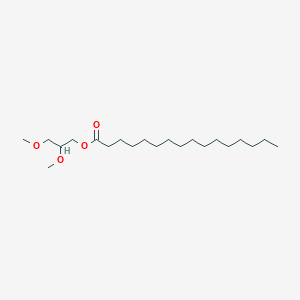![molecular formula C9H11NO5 B14323176 Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate CAS No. 106032-27-3](/img/structure/B14323176.png)
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyrrolidinone ring and an ethyl ester group, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate typically involves a two-step one-pot process. The first step is the Michael addition of aliphatic secondary amines to carbonyl alkynes, followed by β-bromination or chlorination of the obtained enamines. This method uses toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
Industrial Production Methods: Industrial production of this compound can be achieved through a solvent-controllable protocol, which ensures moderate yields. The process involves the use of terminal carbonyl alkynes and specific reaction conditions to produce the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate involves its interaction with specific molecular targets and pathways. It acts as an acylating agent, reacting with nucleophiles such as amines and thiols. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their activity and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound has similar structural features but differs in its functional groups and reactivity.
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate: This compound shares the pyrrolidinone ring but has different substituents, leading to distinct chemical properties.
Uniqueness: Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
106032-27-3 |
|---|---|
Molekularformel |
C9H11NO5 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
ethyl 3-(2,5-dioxopyrrolidin-1-yl)oxyprop-2-enoate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-9(13)5-6-15-10-7(11)3-4-8(10)12/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
SJSGFWFEERGKDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)

![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)


![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)

![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)


![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

